molecular formula C20H16FNO2 B11712052 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide

2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide

Cat. No.: B11712052
M. Wt: 321.3 g/mol
InChI Key: JZXOQTVSWYGRFR-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position of the benzamide structure and a 4-methylphenoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-methylphenoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

2-Fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 4-methylphenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 2-Fluoro-N-(4-phenoxyphenyl)benzamide
  • 4-Fluoro-N-[3-(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
  • 3-Fluoro-N-(4-phenoxyphenyl)benzamide

Comparison: Compared to similar compounds, 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and binding affinity to molecular targets

Properties

Molecular Formula

C20H16FNO2

Molecular Weight

321.3 g/mol

IUPAC Name

2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide

InChI

InChI=1S/C20H16FNO2/c1-14-6-10-16(11-7-14)24-17-12-8-15(9-13-17)22-20(23)18-4-2-3-5-19(18)21/h2-13H,1H3,(H,22,23)

InChI Key

JZXOQTVSWYGRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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